molecular formula C11H13F3O2 B14850021 4-Tert-butoxy-2-(trifluoromethyl)phenol

4-Tert-butoxy-2-(trifluoromethyl)phenol

Cat. No.: B14850021
M. Wt: 234.21 g/mol
InChI Key: TWMZCBJNSGHKNM-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C11H13F3O2 and a molecular weight of 234.21 g/mol . This compound is characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method is the reaction of 4-tert-butylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-Tert-butoxy-2-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tert-butoxy and trifluoromethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-9(15)8(6-7)11(12,13)14/h4-6,15H,1-3H3

InChI Key

TWMZCBJNSGHKNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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